Biotin-PEG3-Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H32BrN3O5S |

|---|---|

Molecular Weight |

482.4 g/mol |

IUPAC Name |

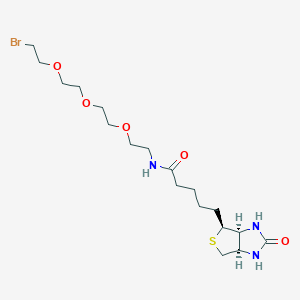

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C18H32BrN3O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 |

InChI Key |

BBAOPWJWXDYKOL-ZOBUZTSGSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG3-Bromide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-Bromide is a versatile heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and chemical biology. It incorporates three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a triethylene glycol (PEG3) spacer to enhance hydrophilicity and reduce steric hindrance, and a reactive bromide group for covalent modification of target molecules. This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for utilizing this compound in research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its structure combines the specificity of biotinylation with the flexibility and reactivity of an alkyl halide, making it a valuable tool for labeling and crosslinking biomolecules.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂BrN₃O₅S | [1] |

| Molecular Weight | 482.43 g/mol | [1] |

| CAS Number | 1041766-91-9 | [1] |

| Appearance | White to off-white solid | MedchemExpress, BroadPharm |

| Purity | Typically ≥97% | [1] |

| Solubility | DMSO: 200 mg/mL (414.57 mM) | [2] |

| Water, Ethanol, DMF | Qualitatively described for similar compounds but no quantitative data available for this compound. | |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Reactivity and Stability

The chemical utility of this compound is primarily dictated by the reactivity of its terminal bromide group. As a primary alkyl bromide, it is susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution

The bromide is an excellent leaving group, readily displaced by a variety of nucleophiles. This is the basis for its application in bioconjugation. Common nucleophiles that react with this compound include:

-

Amines: Primary and secondary amines, such as the ε-amino group of lysine residues in proteins, react to form stable secondary or tertiary amine linkages.

-

Thiols: The sulfhydryl group of cysteine residues in proteins can react to form a thioether bond.

-

Alcohols and Phenols: Hydroxyl groups can also act as nucleophiles, though they are generally less reactive than amines or thiols under physiological conditions.

The reactivity of alkyl halides generally follows the order I > Br > Cl > F. Therefore, the bromide in this compound offers a good balance of reactivity and stability for bioconjugation purposes.

Stability Considerations

While stable under recommended storage conditions, this compound is susceptible to hydrolysis in aqueous solutions, which can lead to the replacement of the bromide with a hydroxyl group. The rate of hydrolysis is dependent on pH and temperature. It is recommended to prepare aqueous solutions fresh before use and to be mindful of the potential for this side reaction, especially during long incubation periods. For stock solutions, using anhydrous DMSO is recommended to prevent premature hydrolysis.[2]

Key Applications

This compound is a valuable reagent in several key areas of life science research, primarily for biotinylating molecules of interest to facilitate their detection, purification, or to enable specific interactions.

Biotinylation of Proteins and Peptides

The most common application of this compound is the covalent attachment of a biotin tag to proteins, peptides, and other biomolecules. The bromide group reacts with nucleophilic side chains of amino acids, such as the primary amine of lysine. Once biotinylated, these molecules can be used in a variety of applications that leverage the high-affinity interaction between biotin and streptavidin (or avidin).

Pull-Down Assays for Studying Protein-Protein Interactions

Biotinylated molecules are widely used as "bait" to identify and isolate interacting partners from complex biological samples like cell lysates. In a typical pull-down assay, the biotinylated bait protein is incubated with the sample, and the resulting protein complexes are captured on streptavidin-coated beads. After washing away non-specific binders, the interacting proteins can be eluted and identified by techniques such as mass spectrometry.

dot

Caption: Workflow for a pull-down assay using a biotinylated bait protein.

PROTAC Linker Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can serve as a building block for the synthesis of these linkers. The bromide can be used to couple one of the ligands, while the biotin end can be functionalized for attachment to the other ligand. The PEG3 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

dot

Caption: Logical relationship of a PROTAC molecule with its cellular targets.

Experimental Protocols

General Protocol for Protein Biotinylation with this compound

This protocol provides a general guideline for labeling a protein with this compound via primary amines. Optimal conditions may vary depending on the specific protein.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES), pH 7.5-8.5. Avoid buffers containing primary amines (e.g., Tris).

-

This compound

-

Anhydrous DMSO

-

Desalting column or dialysis cassette for buffer exchange and removal of excess reagent.

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.5-8.5.

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM. Prepare this solution fresh before each use.

-

Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

-

Purification: Remove excess, unreacted this compound and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer.

-

Characterization: Confirm biotinylation using methods such as a HABA assay, SDS-PAGE with streptavidin-HRP blot, or mass spectrometry.

Detailed Protocol for a Pull-Down Assay

This protocol outlines the steps for using a biotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.

Materials:

-

Biotinylated bait protein

-

Cell lysate containing potential prey proteins

-

Streptavidin-coated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation: Resuspend the streptavidin beads and wash them two to three times with wash buffer.

-

Immobilization of Bait Protein: Incubate the washed beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Blocking (Optional): To reduce non-specific binding, incubate the beads with a blocking agent such as BSA.

-

Washing: Wash the beads with immobilized bait protein several times with wash buffer to remove any unbound bait.

-

Incubation with Lysate: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer, which will denature the proteins and release them from the beads. Alternatively, a more gentle elution can be performed using a solution of free biotin to compete for binding to streptavidin.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For identification of unknown interacting partners, mass spectrometry is the method of choice.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields of life sciences. Its well-defined structure, combining the high-affinity biotin tag with a flexible PEG spacer and a reactive bromide handle, enables a wide range of applications, from the simple biotinylation of biomolecules to the sophisticated design of PROTACs. Understanding its chemical properties and the principles behind its reactions is key to its successful implementation in experimental workflows. This guide provides a solid foundation for the effective use of this compound in your research endeavors.

References

A Comprehensive Technical Guide to Biotin-PEG3-Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key molecular characteristics of Biotin-PEG3-Bromide, a versatile reagent in biotechnology and drug development. This document outlines its chemical properties and illustrates its application in experimental workflows.

Core Molecular Data

This compound is a chemical compound that integrates a biotin molecule with a three-unit polyethylene glycol (PEG) spacer, terminating in a bromide group. This structure is designed for the biotinylation of molecules, a process widely used for detection, purification, and targeting in various biological assays. The bromide group serves as a reactive site that can be displaced by nucleophiles like amines or alcohols, enabling the covalent attachment of the biotin-PEG linker to target molecules.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 482.4 g/mol | [1][2] |

| 482.43 g/mol | [3] | |

| Chemical Formula | C18H32BrN3O5S | [1][3] |

Structural and Functional Relationships

The unique structure of this compound dictates its function as a linker molecule. The diagram below illustrates the relationship between its constituent parts. The biotin moiety provides a high-affinity binding site for streptavidin, the PEG spacer increases hydrophilicity and provides spatial separation, and the terminal bromide acts as a reactive group for conjugation.

Experimental Application: A Conceptual Workflow

This compound is frequently employed in biotinylation experiments, such as pull-down assays, to isolate and identify protein-protein interactions. The workflow below provides a generalized protocol for such an experiment.

Experimental Protocol: Protein Biotinylation and Affinity Purification

-

Conjugation: The target protein is incubated with this compound. The bromide group reacts with nucleophilic residues on the protein surface (e.g., the amine groups of lysine residues), forming a stable covalent bond.

-

Removal of Excess Reagent: Unreacted this compound is removed from the reaction mixture using dialysis or size-exclusion chromatography.

-

Binding to Streptavidin: The biotinylated protein is then introduced to a solid support (e.g., agarose beads) coated with streptavidin. The high affinity between biotin and streptavidin ensures the specific capture of the biotinylated protein onto the support.

-

Washing: The support is washed multiple times with appropriate buffers to remove non-specifically bound proteins.

-

Elution: The captured protein and any interacting partners are eluted from the support. This can be achieved by using a buffer containing a high concentration of free biotin, which competes for binding to streptavidin, or by using denaturing conditions.

-

Analysis: The eluted proteins are then analyzed using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the biotinylated protein and its interaction partners.

The following diagram illustrates this experimental workflow.

References

In-Depth Technical Guide to the Synthesis and Purification of Biotin-PEG3-Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG3-Bromide, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and diagnostic applications. The document outlines a robust two-step synthetic pathway, commencing with the preparation of the hydroxyl precursor, Biotin-PEG3-OH, followed by its subsequent bromination. Detailed experimental protocols, purification strategies, and key analytical data are presented to facilitate its successful preparation in a laboratory setting.

Overview of this compound

This compound is a chemical compound that incorporates a biotin moiety, a triethylene glycol (PEG3) spacer, and a terminal bromide. The biotin group provides high-affinity binding to avidin and streptavidin, making it an excellent tool for affinity-based applications such as pull-down assays and targeted delivery. The hydrophilic PEG3 spacer enhances water solubility and reduces steric hindrance. The terminal bromide is a versatile functional group that can be easily displaced by nucleophiles like amines and thiols, or participate in cross-coupling reactions, enabling the covalent attachment to a wide range of molecules.

Table 1: Physicochemical Properties of this compound and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |

| H2N-PEG3-OH | C6H15NO3 | 149.19 | >95% | Colorless liquid | -20°C, protect from light |

| Biotin-NHS ester | C14H19N3O5S | 341.38 | >98% | White solid | -20°C, desiccated |

| Biotin-PEG3-OH | C16H29N3O5S | 375.48 | >95% | White to off-white solid | -20°C |

| This compound | C18H32BrN3O5S | 482.43 | >95% | White to off-white solid | -20°C |

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the coupling of an activated biotin derivative, such as Biotin-N-hydroxysuccinimide (Biotin-NHS) ester, with 2-(2-(2-aminoethoxy)ethoxy)ethanol (H2N-PEG3-OH) to form the intermediate Biotin-PEG3-OH. The second step is the conversion of the terminal hydroxyl group of Biotin-PEG3-OH to a bromide using a suitable brominating agent.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Biotin-PEG3-OH

This protocol describes the coupling of Biotin-NHS ester with H2N-PEG3-OH. The NHS ester reacts with the primary amine of H2N-PEG3-OH to form a stable amide bond.

Materials and Reagents:

-

Biotin-NHS ester

-

2-(2-(2-aminoethoxy)ethoxy)ethanol (H2N-PEG3-OH)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Biotin-NHS ester (1.0 eq) in anhydrous DMF.

-

To this solution, add H2N-PEG3-OH (1.2 eq) followed by triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude Biotin-PEG3-OH can be purified by silica gel column chromatography. The choice of eluent system will depend on the polarity of the product; a gradient of methanol in dichloromethane (e.g., 0-10% methanol) is often effective. PEGylated compounds can sometimes be challenging to purify by standard chromatography; alternative methods like dialysis or size-exclusion chromatography may be considered if separation is difficult.[1][]

Table 2: Typical Reaction Parameters for Biotin-PEG3-OH Synthesis

| Parameter | Value |

| Solvent | Anhydrous DMF |

| Base | Triethylamine (TEA) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-18 hours |

| Expected Yield | 70-90% |

Step 2: Synthesis of this compound

This protocol details the conversion of the terminal hydroxyl group of Biotin-PEG3-OH to a bromide. A modern and efficient method utilizing XtalFluor-E is described here.[3][4] Alternative, more classical methods include the use of phosphorus tribromide (PBr₃) or an Appel reaction (triphenylphosphine and carbon tetrabromide).[5][6][7][8]

Materials and Reagents:

-

Biotin-PEG3-OH

-

Anhydrous Dichloromethane (DCM)

-

Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E)

-

Tetrabutylammonium bromide (TBAB)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Biotin-PEG3-OH (1.0 eq) in anhydrous dichloromethane.

-

Add tetrabutylammonium bromide (TBAB) (5.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) (5.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification: The crude this compound is purified by silica gel column chromatography. A suitable eluent system would typically be a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The final product's purity should be assessed by analytical techniques such as NMR and Mass Spectrometry.

Table 3: Typical Reaction Parameters for this compound Synthesis

| Parameter | Value |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Brominating System | XtalFluor-E, TBAB, DBU |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 24 hours |

| Expected Yield | >90% (based on similar polymer brominations)[3][4] |

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. By following the outlined two-step synthetic route and purification protocols, researchers can reliably produce this important bifunctional linker for a variety of applications in life sciences and drug development. The provided data and diagrams offer a clear and concise reference for laboratory execution. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. researchgate.net [researchgate.net]

- 3. Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of Biotin-PEG3-Bromide with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of Biotin-PEG3-Bromide with primary amines. This bifunctional linker is a valuable tool in bioconjugation, enabling the attachment of biotin to proteins, peptides, and other biomolecules for a variety of applications in research and drug development. This document details the reaction mechanism, influencing factors, experimental protocols, and common applications, including data presentation in tabular format and visualizations of key workflows.

Core Principles of Reactivity

The reaction between this compound and a primary amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction . In this reaction, the primary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine atom. The bromide ion serves as a good leaving group, resulting in the formation of a stable carbon-nitrogen bond.

Key characteristics of the SN2 reaction include:

-

Mechanism: A single, concerted step where the nucleophile attacks and the leaving group departs simultaneously.[1]

-

Kinetics: The reaction rate is dependent on the concentration of both the this compound (the substrate) and the primary amine (the nucleophile), making it a second-order reaction.[1]

-

Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon center.

A significant challenge in the alkylation of primary amines is the potential for over-alkylation . The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form tertiary amines and even quaternary ammonium salts.[2][3] This can result in a heterogeneous mixture of products and reduced yield of the desired mono-alkylated product.

Factors Influencing Reaction Efficiency

Several factors can be modulated to optimize the reaction between this compound and primary amines, maximizing the yield of the desired mono-alkylated product while minimizing side reactions.

| Factor | Influence on Reaction | Recommended Conditions |

| Nucleophile Strength | Stronger, less sterically hindered nucleophiles increase the reaction rate. Primary amines are good nucleophiles for this reaction. | The choice of primary amine will depend on the target molecule. |

| Substrate Structure | The reaction is favored for primary alkyl halides like this compound, as there is less steric hindrance for the backside attack of the nucleophile.[1] | This compound is a suitable substrate for SN2 reactions. |

| Leaving Group | A good leaving group is essential for the SN2 reaction to proceed efficiently. Bromide is a good leaving group.[4] | The bromide in this compound facilitates the reaction. |

| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[5] | DMF, DMSO, or Acetonitrile. |

| Temperature | Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the reactants. | Room temperature to moderate heating (e.g., 40-60 °C) can be employed. Optimization is recommended for each specific reaction. |

| pH / Base | The primary amine must be in its deprotonated, nucleophilic form to react. The presence of a non-nucleophilic base is often required to neutralize the hydrobromic acid (HBr) generated during the reaction and to maintain a sufficient concentration of the free amine. | A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. The pH should be maintained in the range of 8-10. |

| Stoichiometry | Using an excess of the primary amine can favor the formation of the mono-alkylated product by increasing the probability of this compound reacting with the primary amine rather than the secondary amine product.[6] | A 2 to 5-fold molar excess of the primary amine relative to this compound is a good starting point for optimization. |

Experimental Protocols

General Protocol for Biotinylation of a Primary Amine-Containing Molecule

This protocol provides a starting point for the conjugation of this compound to a molecule containing a primary amine, such as a peptide or a small molecule.

Materials:

-

This compound

-

Primary amine-containing molecule (e.g., peptide, small molecule)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reaction vessel (e.g., glass vial with a magnetic stirrer)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Dissolve the Primary Amine: Dissolve the primary amine-containing molecule in the anhydrous polar aprotic solvent.

-

Add Base: Add 2-3 equivalents of the non-nucleophilic base to the solution.

-

Dissolve this compound: In a separate vial, dissolve this compound in the same anhydrous solvent.

-

Initiate Reaction: Slowly add the this compound solution to the primary amine solution while stirring.

-

Reaction Incubation: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water or a primary amine-containing buffer like Tris.

-

Purification: The desired biotinylated product is purified from the reaction mixture using a suitable chromatographic method (e.g., reverse-phase HPLC for peptides).

-

Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR.

Protocol for Biotinylation of Cell Surface Proteins

This protocol is adapted for labeling primary amines on cell surface proteins using a membrane-impermeable biotinylation reagent. While the original protocols often use NHS esters, the principles can be applied to this compound with appropriate modifications.

Materials:

-

Cells in culture

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 100 mM glycine in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash the cultured cells 2-3 times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[7]

-

Prepare Biotinylation Reagent: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution. Dilute the stock solution to the final desired concentration in ice-cold PBS (pH 8.0).

-

Biotinylation Reaction: Incubate the cells with the this compound solution for 30 minutes at 4°C with gentle agitation.[7]

-

Quench Reaction: Remove the biotinylation solution and wash the cells 2-3 times with quenching buffer to stop the reaction by consuming any unreacted this compound.[7]

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins.

-

Downstream Analysis: The biotinylated proteins can then be used in downstream applications such as pull-down assays followed by Western blotting or mass spectrometry.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual signaling pathways involving biotinylated molecules.

Reaction Workflow

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. Amination [fishersci.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Surface protein biotinylation [protocols.io]

Technical Guide: Solubility and Applications of Biotin-PEG3-Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Biotin-PEG3-Bromide, a versatile heterobifunctional linker. The information herein is intended to assist researchers in the effective use of this reagent in various applications, including bioconjugation and the development of targeted therapeutics.

Core Concepts: Structure and Function

This compound is a molecule that incorporates three key functional components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This interaction is widely exploited in biotechnology for non-covalent labeling and purification applications.

-

PEG3 (Triethylene Glycol) Linker: A short, hydrophilic polyethylene glycol spacer. The PEG linker enhances the aqueous solubility of the molecule and provides spatial separation between the biotin group and the reactive terminus, which can reduce steric hindrance during conjugation reactions.

-

Bromide: An alkyl bromide functional group. The bromide is an effective leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the biotin-PEG linker to nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyl (-OH) groups present on proteins, peptides, and other biomolecules.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its effective use in various experimental settings. While comprehensive quantitative data across all solvents is not extensively published, a combination of manufacturer-provided data, information from structurally similar compounds, and the known properties of its constituent parts allows for a reliable solubility profile.

Table 1: Solubility Data for this compound

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility & Remarks |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 200 mg/mL (414.57 mM)[1] | Highly soluble. Sonication may be required to achieve maximum solubility. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can impact solubility.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available | Expected to be soluble based on the solubility of the structurally similar Biotin-PEG3-Amine. |

| Methanol (MeOH) | CH₃OH | Polar Protic | Data not available | Slightly soluble.[2] |

| Chloroform | CHCl₃ | Nonpolar | Data not available | Slightly soluble.[2] |

| Water | H₂O | Polar Protic | Data not available | Expected to have some degree of water solubility due to the hydrophilic PEG3 linker. For the related compound Biotin-PEG3-Azide, good water solubility is reported. |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Data not available | Expected to have limited solubility, similar to methanol. |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized method for determining the equilibrium solubility of this compound in a solvent of interest.

1. Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., Water, DMF, Ethanol)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial (e.g., 2-3 mg into 1 mL of solvent). The presence of undissolved solid is essential to ensure saturation.

-

Add the solvent of interest to the vial.

-

Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Place the vial in a shaker/incubator set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.

-

-

Sample Processing:

-

After incubation, visually confirm that excess solid remains.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the previously generated HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the equilibrium solubility.

-

Visualization of Experimental Workflow and Biological Context

Experimental Workflow: Bioconjugation to a Primary Amine

The following diagram illustrates a typical workflow for labeling a protein with this compound via nucleophilic substitution.

Biological Pathway: Role of Biotin as a Coenzyme

Understanding the biological role of biotin provides context for its use in research. Biotin is a crucial coenzyme for several carboxylase enzymes that are vital for metabolism.

References

Biotin-PEG3-Bromide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-PEG3-Bromide. Understanding the chemical characteristics and potential degradation pathways of this reagent is critical for ensuring its integrity and performance in various research and drug development applications, including bioconjugation, targeted drug delivery, and diagnostic assay development.

Core Concepts: Structure and Reactivity

This compound is a heterobifunctional linker composed of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a triethylene glycol (PEG3) spacer to enhance hydrophilicity and provide spatial separation, and a terminal alkyl bromide group for covalent attachment to nucleophiles. The bromide is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions, which is the basis for its utility in bioconjugation.

Stability Profile

The stability of this compound is influenced by temperature, pH, and the presence of nucleophiles and oxidizing agents. The primary modes of degradation involve the hydrolysis of the alkyl bromide, potential instability of the biotin moiety under harsh conditions, and oxidative degradation of the PEG linker.

Data Presentation: Recommended Storage Conditions

To ensure the long-term stability and performance of this compound, it is imperative to adhere to the following storage guidelines. The data below is a summary of recommendations from various suppliers.

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place. The compound is hygroscopic; protect from moisture. |

| Stock Solution (in anhydrous DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvent. |

| -20°C | Up to 1 month | For shorter-term storage. Protect from moisture. |

Factors Influencing Stability

-

pH: The alkyl bromide group is susceptible to hydrolysis, a reaction that is generally accelerated at both acidic and basic pH. Neutral or slightly acidic conditions are preferable for minimizing hydrolysis. The biotin moiety itself exhibits reduced stability at pH values above 9.[1]

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. The PEG linker is also prone to thermal degradation, especially in the presence of oxygen.[2][3][4][5][6] Long-term exposure to temperatures above -20°C in solid form, or above -80°C for solutions, is not recommended.

-

Nucleophiles: The alkyl bromide readily reacts with nucleophiles. Therefore, storage in buffers or solutions containing nucleophiles (e.g., primary amines, thiols) will lead to the consumption of the reactive group.

-

Oxidizing Agents: The PEG chain can be susceptible to oxidative degradation.[2][3] Contact with strong oxidizing agents should be avoided.

Logical Relationships in Degradation

The primary degradation pathway for this compound in aqueous environments is the hydrolysis of the C-Br bond, leading to the formation of a non-reactive hydroxyl group. This process renders the molecule incapable of conjugating to target molecules via the intended bromide chemistry.

References

- 1. usbio.net [usbio.net]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. pure.korea.ac.kr [pure.korea.ac.kr]

- 4. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. conservationphysics.org [conservationphysics.org]

- 6. researchgate.net [researchgate.net]

The Role of the PEG Spacer in Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity between biotin and streptavidin (Kd ≈ 10-15 M) forms the basis for numerous applications, including protein purification, immunoassays, cell surface labeling, and targeted drug delivery.[1] The design of biotinylation reagents has evolved to include spacer arms that separate the biotin moiety from the conjugated molecule. Among the various types of spacers, polyethylene glycol (PEG) has emerged as a particularly advantageous choice due to its unique physicochemical properties.[2]

This technical guide provides a comprehensive overview of the role and benefits of PEG spacers in biotinylation reagents. We will delve into the structural and functional advantages conferred by PEG, present quantitative data on its impact, and provide detailed experimental protocols for key applications.

The PEG Spacer: Structure and Core Advantages

A PEG spacer consists of repeating ethylene oxide units -(CH2CH2O)n-.[2] In biotinylation reagents, this hydrophilic and flexible chain is positioned between the biotin molecule and a reactive group that facilitates covalent attachment to the target molecule (e.g., an N-hydroxysuccinimide (NHS) ester for reaction with primary amines).[3]

The inclusion of a PEG spacer offers several key advantages over traditional hydrocarbon spacers:

-

Enhanced Solubility: PEG is highly hydrophilic, and its incorporation into a biotinylation reagent significantly increases the water solubility of the reagent and the resulting biotinylated molecule. This is particularly beneficial for proteins that are prone to aggregation and precipitation upon modification.[4]

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG chain mitigates steric hindrance, allowing the biotin moiety to more readily access the deep biotin-binding pocket of streptavidin. This can lead to more efficient capture and detection in various assays.[5]

-

Improved Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer. When conjugated to proteins or nanoparticles, it can create a "stealth" effect, shielding the molecule from the host's immune system and reducing the likelihood of an immune response. This is a critical consideration in the development of therapeutic agents.[6][7]

-

Increased Hydrodynamic Radius: The PEG chain increases the effective size of the conjugated molecule in solution, which can prolong its circulation half-life in vivo by reducing renal clearance.[8]

Quantitative Impact of PEG Spacers

Table 1: Physicochemical Properties of Biotin-PEGn Reagents

| Property | Biotin-PEG2 | Biotin-PEG4 | Biotin-PEG12 | Biotin-PEG-Biotin (MW 600) |

| Molecular Weight | ~400 g/mol | 588.67 g/mol | ~800 g/mol | ~600 g/mol |

| Spacer Arm Length | ~17.6 Å | 29 Å | ~50 Å | Variable |

| Solubility | Soluble in organic solvents, moderate aqueous solubility | >10 mg/mL in aqueous solutions | High aqueous solubility | Soluble in water, aqueous buffers, and various organic solvents[9] |

Data compiled from product specifications and literature. The exact values can vary depending on the specific reactive group.

Table 2: Effect of PEG Molecular Weight on Immunogenicity of PEGylated Proteins

| PEG Molecular Weight | Protein Carrier | Observed Anti-PEG Immune Response |

| 2 kDa and 5 kDa | Ovalbumin (OVA) | Weaker in vivo anti-PEG IgM response[7] |

| 20 kDa | Ovalbumin (OVA) | Significantly stronger in vivo anti-PEG IgM response compared to 2 kDa and 5 kDa PEG-OVA[7] |

| 30 kDa | Bovine Serum Albumin (BSA) | Significantly stronger in vivo anti-PEG IgM response compared to lower molecular weight PEGs[7] |

| 5 kDa and 20 kDa (linear) | Tetanus Toxoid (TT) | Elicited high levels of anti-PEG antibodies (IgM and IgG1)[6] |

| 20 kDa (branched) | Tetanus Toxoid (TT) | Insignificant difference in anti-PEG immune response compared to linear 20 kDa PEG-TT[6] |

This table illustrates the general trend that higher molecular weight PEGs tend to be more immunogenic. However, the immunogenicity is also dependent on the protein carrier and the extent of PEGylation.[6][7]

Experimental Protocols

General Protocol for Protein Biotinylation using NHS-PEG-Biotin

This protocol describes the biotinylation of a protein with primary amines (e.g., lysine residues) using an NHS-ester functionalized biotin-PEG reagent.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG-Biotin reagent

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Prepare the Protein: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into an appropriate amine-free buffer.[3]

-

Prepare the Biotin-PEG-NHS Ester: Immediately before use, dissolve the NHS-PEG-Biotin reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[3]

-

Conjugation Reaction: Add a 20-fold molar excess of the dissolved Biotin-PEG-NHS ester to the protein solution.[3] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 25-50 mM Tris.[10] Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted biotin-PEG reagent and byproducts using a desalting column or dialysis.[3]

-

Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4] This assay is based on the displacement of the HABA dye from avidin by biotin, which results in a decrease in absorbance at 500 nm.[4]

Cell Surface Protein Biotinylation using Sulfo-NHS-PEG-Biotin

This protocol is for labeling proteins on the surface of living cells. The sulfonate group on the Sulfo-NHS ester makes the reagent water-soluble and membrane-impermeable.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS, pH 8.0

-

Sulfo-NHS-PEG-Biotin

-

Quenching buffer (e.g., 50 mM glycine in ice-cold PBS)

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[11] For suspension cells, aim for a concentration of approximately 25 x 106 cells/mL in PBS.[11]

-

Biotinylation Reaction: Immediately before use, prepare a solution of Sulfo-NHS-PEG-Biotin in PBS. Add the biotinylation reagent to the cells at a final concentration of 2-5 mM.[11]

-

Incubation: Incubate the cells for 30 minutes at 4°C with gentle rocking.[12] Performing the incubation at a low temperature minimizes the internalization of the biotinylated proteins.[13]

-

Quenching: Discard the biotin-containing solution and quench the reaction by adding an ice-cold quenching buffer.[12] Incubate for 10 minutes at 4°C.[12]

-

Washing: Wash the cells three times with ice-cold PBS to remove any unreacted biotinylation reagent. The cells are now ready for downstream applications such as lysis and pull-down.

Pull-Down Assay with a Biotin-PEGylated Bait Protein

This protocol describes the isolation of a "prey" protein that interacts with a known "bait" protein that has been biotinylated with a PEG spacer.

Materials:

-

Biotin-PEGylated bait protein

-

Cell lysate containing the putative prey protein

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Binding/Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or a buffer containing free biotin)

Procedure:

-

Immobilize the Bait Protein:

-

Wash the streptavidin beads with the binding/wash buffer.[14]

-

Incubate the beads with the biotin-PEGylated bait protein for at least 30 minutes at room temperature with gentle rotation to allow for binding.[14]

-

Wash the beads several times with the binding/wash buffer to remove any unbound bait protein.[14]

-

-

Bind the Prey Protein:

-

Incubate the immobilized bait protein with the cell lysate for at least 60 minutes at 4°C with gentle rotation.[15]

-

-

Wash:

-

Wash the beads extensively with the binding/wash buffer to remove non-specifically bound proteins.[16]

-

-

Elute the Prey Protein:

-

Elute the prey protein from the beads using the elution buffer.[16] If using a low pH buffer, neutralize the eluate immediately.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey protein.[16]

-

Visualizing Workflows and Pathways

Biotinylation of a Protein with an NHS-PEG-Biotin Reagent

Caption: Workflow for protein biotinylation using an NHS-PEG-Biotin reagent.

Pull-Down Assay using a Biotin-PEGylated Bait Protein

Caption: General workflow of a pull-down assay with a biotin-PEGylated bait protein.

Sandwich ELISA with a Biotin-PEGylated Detection Antibody

References

- 1. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polydispersed Biotin PEGs - Biopharma PEG [biochempeg.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]

- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creativepegworks.com [creativepegworks.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Surface protein biotinylation [protocols.io]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. neb.com [neb.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. bioclone.net [bioclone.net]

An In-depth Technical Guide to Biotin-PEG3-Bromide (CAS No. 1041766-91-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG3-Bromide is a versatile heterobifunctional chemical linker that plays a crucial role in modern bioconjugation and targeted drug delivery strategies. This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. Featuring a biotin moiety for high-affinity binding to streptavidin and avidin, a flexible tri-polyethylene glycol (PEG3) spacer, and a reactive bromide group, this reagent is instrumental in the development of targeted therapies, affinity-based proteomics, and the construction of complex biomolecular architectures such as Proteolysis Targeting Chimeras (PROTACs). This document serves as a detailed resource for researchers looking to leverage the unique capabilities of this compound in their work.

Introduction

This compound (CAS No. 1041766-91-9) is a chemical tool designed for the precise and efficient labeling and conjugation of biomolecules. Its structure combines three key functional elements:

-

Biotin: A vitamin with an exceptionally strong and specific non-covalent interaction with streptavidin and avidin, making it an ideal tag for affinity purification and detection.

-

PEG3 Spacer: A short, hydrophilic polyethylene glycol linker that enhances water solubility, reduces steric hindrance, and provides a flexible connection between the biotin tag and the target molecule.

-

Bromide Group: A reactive alkyl halide that can be readily displaced by nucleophiles, enabling the covalent attachment of the linker to a variety of molecules.

This unique combination of features makes this compound a valuable reagent in a wide range of applications, from fundamental research in proteomics to the development of novel therapeutics.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1041766-91-9 | [1][2] |

| Molecular Formula | C18H32BrN3O5S | [1][2][3] |

| Molecular Weight | 482.43 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% (typically ~97%) | [1][2] |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | Store at -20°C. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |

| Shipping Conditions | Ambient Temperature | [1] |

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups, enabling a variety of applications in bioconjugation and drug development.

Bioconjugation via Nucleophilic Substitution

The terminal bromide group is a reactive electrophile that readily participates in nucleophilic substitution reactions. This allows for the covalent attachment of the biotin-PEG3 linker to molecules containing nucleophilic functional groups such as amines, thiols, or hydroxyls. This is a fundamental reaction for labeling proteins, peptides, and other biomolecules.

Suzuki Coupling Reactions

The bromide moiety can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1][2] This advanced synthetic route allows for the formation of carbon-carbon bonds, enabling the integration of the biotin-PEG3 linker into more complex organic molecules, which is particularly relevant in the synthesis of small molecule probes and drug candidates.

Affinity-Based Applications

The biotin group serves as a powerful affinity tag.[1] Once conjugated to a molecule of interest, the biotin moiety allows for:

-

Pull-Down Assays: For the identification and characterization of protein-protein interactions.

-

Affinity Purification: For the isolation of target molecules from complex mixtures like cell lysates.

-

Immobilization: For attaching biomolecules to streptavidin-coated surfaces in applications such as biosensors and microarrays.

Role in Targeted Drug Delivery and PROTACs

Biotin-PEG linkers are increasingly used in the development of targeted therapies. The biotin can target cancer cells that overexpress biotin receptors. Furthermore, the bifunctional nature of this compound makes it a suitable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, one end of the molecule binds to a target protein, while the other end recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound. These protocols are intended as a starting point and may require optimization for specific experimental contexts.

General Protocol for Protein Labeling via Nucleophilic Substitution

This protocol describes the labeling of a protein with this compound by targeting nucleophilic residues such as lysines or cysteines.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS, at a concentration of 1-5 mg/mL)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

-

Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Confirm the biotinylation of the protein using techniques such as a HABA assay, SDS-PAGE with streptavidin-HRP blotting, or mass spectrometry.

-

Storage: Store the biotinylated protein at -20°C or -80°C.

General Protocol for a Pull-Down Assay to Identify Protein Interactions

This protocol outlines the use of a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.

Materials:

-

Biotinylated bait protein (prepared as in section 4.1)

-

Cell lysate containing prey proteins

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., high salt buffer, low pH buffer, or SDS-PAGE loading buffer)

Procedure:

-

Prepare Cell Lysate: Lyse cells expressing the prey proteins using a suitable lysis buffer and clarify the lysate by centrifugation.

-

Immobilize Bait Protein: Incubate the biotinylated bait protein with streptavidin beads for 1-2 hours at 4°C to allow for binding.

-

Wash Beads: Wash the beads with wash buffer to remove any unbound bait protein.

-

Incubate with Lysate: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

-

Wash Away Unbound Proteins: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute Interacting Proteins: Elute the captured prey proteins from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For identification of unknown interactors, mass spectrometry can be employed.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual applications of this compound.

References

Technical Guide: Characterization of Biotin-PEG3-Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected analytical data and experimental protocols for the characterization of Biotin-PEG3-Bromide, a heterobifunctional linker commonly used in bioconjugation and drug delivery applications.

Physicochemical Properties

This compound is a chemical compound that incorporates a biotin moiety for affinity binding to streptavidin and avidin, a flexible polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive bromide group for conjugation to nucleophiles.

| Property | Value | Source |

| Chemical Formula | C18H32BrN3O5S | [1] |

| Molecular Weight | 482.43 g/mol | [1] |

| CAS Number | 1041766-91-9 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% (by NMR) | [1] |

Spectroscopic Data

While specific spectra for this compound are not publicly available, the following tables represent the expected data based on the analysis of closely related structures and certificates of analysis from suppliers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is used to confirm the chemical structure of the molecule by identifying the chemical environment of each proton. The data presented below is a representative expectation for a spectrum acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.4 | s | 1H | NH (Urea) |

| ~ 6.3 | s | 1H | NH (Urea) |

| ~ 4.3 | m | 1H | CH (Biotin ring) |

| ~ 4.1 | m | 1H | CH (Biotin ring) |

| ~ 3.8 - 3.5 | m | 12H | O-CH₂ (PEG chain) |

| ~ 3.4 | t | 2H | CH₂-Br |

| ~ 3.1 | m | 1H | CH (Biotin ring) |

| ~ 2.9 | dd | 1H | CH₂ (Biotin ring) |

| ~ 2.7 | d | 1H | CH₂ (Biotin ring) |

| ~ 2.2 | t | 2H | CH₂-C=O |

| ~ 1.7 - 1.3 | m | 6H | CH₂ (Alkyl chain) |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. For this compound, electrospray ionization (ESI) is a common technique. The expected molecular ions would correspond to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) is expected.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (⁷⁹Br) | 482.14 | Consistent with structure |

| [M+H]⁺ (⁸¹Br) | 484.14 | Consistent with structure |

| [M+Na]⁺ (⁷⁹Br) | 504.12 | Consistent with structure |

| [M+Na]⁺ (⁸¹Br) | 506.12 | Consistent with structure |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nucleus: ¹H

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K (25 °C)

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.

-

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Instrumentation and Conditions (Example):

-

Instrument: Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the compound (e.g., start with 5% B, ramp to 95% B over several minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 100-1000.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peaks ([M+H]⁺ and [M+Na]⁺) and confirm the characteristic isotopic pattern for bromine.

-

Compare the observed m/z values with the calculated theoretical values.

-

Visualizations

Characterization Workflow

Caption: Figure 1. Analytical Workflow for this compound Characterization

Conceptual Signaling Pathway Application

Caption: Figure 2. Conceptual Use in a Pull-Down Assay

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with Biotin-PEG3-Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization applications. Biotin-labeled antibodies are indispensable tools in a wide array of immunoassays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry.

This document provides a detailed protocol for the labeling of antibodies using Biotin-PEG3-Bromide. This reagent facilitates the introduction of a biotin moiety onto the antibody via a flexible polyethylene glycol (PEG) spacer. The bromide functional group reacts with nucleophilic residues on the antibody, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus, through an alkylation reaction. The PEG spacer enhances the solubility of the labeled antibody and minimizes steric hindrance, thereby improving the accessibility of the biotin for binding to streptavidin.

While less reactive than commonly used N-hydroxysuccinimide (NHS) esters, alkyl halides like this compound offer an alternative for antibody modification. The following sections provide a comprehensive guide to the experimental procedure, characterization of the biotinylated antibody, and relevant quantitative data to assist researchers in successfully labeling their antibodies for downstream applications.

Principle of the Reaction

The labeling of an antibody with this compound is based on a nucleophilic substitution reaction. The electron-rich nucleophilic groups on the antibody, predominantly the primary amines of lysine side chains, attack the electrophilic carbon atom of the this compound, displacing the bromide leaving group. This results in the formation of a stable secondary amine linkage between the antibody and the biotin-PEG3 moiety. The reaction is pH-dependent, with higher pH values promoting the deprotonation of the amine groups, thereby increasing their nucleophilicity and reactivity.

Data Presentation

Table 1: Recommended Reaction Conditions for Antibody Labeling with this compound

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency. |

| Reaction Buffer | Bicarbonate/Carbonate buffer (pH 8.5-9.0) or Phosphate Buffered Saline (PBS, pH 8.0) | Buffer must be free of primary amines (e.g., Tris, glycine). |

| Molar Excess of this compound | 50-200 fold | Due to the lower reactivity of alkyl bromides compared to NHS esters, a higher molar excess is recommended. This should be optimized for each specific antibody. |

| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase the reaction rate but may also risk antibody denaturation. |

| Incubation Time | 4-24 hours | Longer incubation times are necessary due to the slower reaction kinetics of alkyl bromides. |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | To stop the reaction by consuming unreacted this compound. |

Table 2: Estimated Degree of Biotinylation

| Molar Excess of this compound | Estimated Biotin molecules per Antibody |

| 50x | 2 - 5 |

| 100x | 4 - 8 |

| 200x | 6 - 12 |

Note: The degree of biotinylation is an estimation and can vary depending on the antibody, its concentration, and the specific reaction conditions. It is highly recommended to determine the degree of labeling experimentally for each batch of biotinylated antibody.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

Materials:

-

Antibody of interest (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 100 mM Sodium Bicarbonate/Carbonate buffer, pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., desalting column or size-exclusion chromatography)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against the Reaction Buffer overnight at 4°C to remove any amine-containing buffers or stabilizers.

-

Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

-

-

Preparation of this compound Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.

-

-

Biotinylation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to Table 1).

-

Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 4-24 hours at room temperature with gentle stirring. For potentially less stable antibodies, the reaction can be performed at 4°C, but the incubation time should be extended.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 1 hour at room temperature to quench any unreacted this compound.

-

-

Purification of the Biotinylated Antibody:

-

Remove the excess, unreacted biotinylation reagent by gel filtration using a desalting column or by size-exclusion chromatography. Equilibrate the column with PBS, pH 7.4.

-

Collect the protein fractions containing the biotinylated antibody.

-

-

Characterization and Storage:

-

Determine the protein concentration of the purified biotinylated antibody using a BCA assay or by measuring the absorbance at 280 nm.

-

Determine the degree of biotinylation using the HABA assay (Protocol 2).

-

Assess the functionality of the biotinylated antibody using an appropriate immunoassay such as ELISA or flow cytometry (Protocols 3 and 4).

-

Store the biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Add a cryoprotectant like glycerol if freezing.

-

Protocol 2: Determination of the Degree of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules per antibody.[1][2][3][4]

Materials:

-

HABA/Avidin solution

-

Biotinylated antibody sample (purified)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Add a known volume of the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500_HABA/Avidin).[3]

-

Add a known volume and concentration of the purified biotinylated antibody to the HABA/Avidin solution. Mix well and incubate for 5 minutes.[2]

-

Measure the absorbance at 500 nm again (A500_HABA/Avidin/Biotin).[3]

-

Calculate the moles of biotin per mole of antibody using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex. Refer to the manufacturer's instructions for the specific HABA assay kit for detailed calculations.

Protocol 3: Functional Assessment by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline for a direct ELISA to assess the binding activity of the biotinylated antibody.[5][6]

Materials:

-

Antigen-coated microplate

-

Biotinylated primary antibody

-

Unlabeled primary antibody (as a control)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

-

Microplate reader

Procedure:

-

Block the antigen-coated microplate with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add serial dilutions of the biotinylated antibody and the unlabeled control antibody to the wells. Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add Streptavidin-HRP to the wells containing the biotinylated antibody. For the unlabeled antibody, add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Add the stop solution to quench the reaction.

-

Read the absorbance at 450 nm.

-

Compare the binding curves of the biotinylated and unlabeled antibodies to assess any loss of function.

Protocol 4: Functional Assessment by Flow Cytometry

This protocol provides a general workflow for staining cells with a biotinylated primary antibody for flow cytometric analysis.[7][8][9]

Materials:

-

Cell suspension expressing the target antigen

-

Biotinylated primary antibody

-

Unlabeled primary antibody (as a control)

-

Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-PE)

-

Fluorochrome-conjugated secondary antibody (for the unlabeled control)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension and wash the cells with FACS buffer.

-

Incubate the cells with the biotinylated antibody or the unlabeled control antibody for 30 minutes at 4°C.

-

Wash the cells twice with FACS buffer.

-

For cells stained with the biotinylated antibody, add the fluorochrome-conjugated streptavidin and incubate for 30 minutes at 4°C in the dark. For the unlabeled control, add the fluorochrome-conjugated secondary antibody.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and analyze on a flow cytometer.

-

Compare the staining intensity of the biotinylated antibody with the unlabeled control to evaluate its binding performance.

Mandatory Visualizations

Caption: Experimental workflow for antibody labeling.

Caption: Chemical reaction of antibody labeling.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Biotinylation Efficiency | Antibody concentration is too low. | Concentrate the antibody to 1-5 mg/mL. |

| Molar excess of this compound is insufficient. | Increase the molar excess of the biotinylation reagent. | |

| Reaction time is too short. | Increase the incubation time. | |

| Presence of primary amines in the antibody buffer. | Ensure the antibody is in an amine-free buffer by dialysis or buffer exchange.[10] | |

| Antibody Precipitation | High degree of biotinylation altering the pI. | Decrease the molar excess of the biotinylation reagent. |